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A Technical Guide to Cdk4-IN-2: Discovery, Synthesis, and Biological Act

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Compound of Interest		
Compound Name:	Cdk4-IN-2	
Cat. No.:	B12391035	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Cdk4-IN-2**, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and CycKinase 6 (CDK6). The discovery of **Cdk4-IN-2**, also referred to as CDK4/6-IN-2, is detailed in patent US20180000819A1, where it is listed as "Compc document outlines the synthesis, mechanism of action, and biological activity of **Cdk4-IN-2**, supported by quantitative data, detailed experimental pro visualizations of relevant biological pathways and experimental workflows.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retir (Rb) protein, a critical step for the G1-S phase transition. Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common feature in many cancers, le uncontrolled cell proliferation. Therefore, inhibiting CDK4 and CDK6 has emerged as a promising therapeutic strategy in oncology. **Cdk4-IN-2** is a sm inhibitor that targets the ATP-binding pocket of CDK4 and CDK6, effectively halting the cell cycle and inhibiting tumor growth.

Discovery of Cdk4-IN-2

Cdk4-IN-2 (CDK4/6-IN-2) was identified as a potent inhibitor of CDK4 and CDK6, as described in patent US20180000819A1.[1] The compound has ε of pyrazolo[1,5-a]pyrimidine. Its discovery was part of a broader effort to develop selective kinase inhibitors for cancer therapy.

Physicochemical Properties and Structure

Property	Value	
Chemical Name	5-(4-((5-fluoro-2-((4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)methyl)pyridin-4-yl)amino)pyrimidin-2-ylamino)-2-methylbenzonitrile	
Molecular Formula	C27H32F2N8O	
Molecular Weight	522.6 g/mol	
CAS Number	1800506-48-2	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	

Chemical Structure:

 $[Image\ of\ the\ chemical\ structure\ of\ \textbf{Cdk4-IN-2}\ will\ be\ displayed\ here.\ A\ placeholder\ is\ used\ as\ I\ cannot\ generative and the chemical\ structure\ of\ \textbf{Cdk4-IN-2}\ will\ be\ displayed\ here.\ A\ placeholder\ is\ used\ as\ I\ cannot\ generative and\ another the chemical\ structure\ of\ \textbf{Cdk4-IN-2}\ will\ be\ displayed\ here.\ A\ placeholder\ is\ used\ as\ I\ cannot\ generative\ be\ displayed\ here\ be\ di$

Synthesis of Cdk4-IN-2

The synthesis of **Cdk4-IN-2** is a multi-step process detailed in patent US20180000819A1. The core pyrazolo[1,5-a]pyrimidine scaffold is constructed, sequential functionalization.

Synthetic Scheme (Conceptual):



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Caption: Conceptual synthetic workflow for Cdk4-IN-2.

Detailed Synthetic Protocol (Based on general procedures for similar compounds):

- Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: The synthesis typically begins with the condensation of a substituted aminopyrazole with *ε* a similar three-carbon electrophile to form the pyrazolo[1,5-a]pyrimidine ring system.
- Step 2: Introduction of the Anilino Moiety: The core is then halogenated, typically at the 2-position, to allow for a subsequent nucleophilic aromatic spalladium-catalyzed cross-coupling reaction with a substituted aniline.
- Step 3: Functionalization of the Pyrimidine Ring: Further modifications are made to the pyrimidine ring, often involving the introduction of side chair coupling reactions to achieve the final structure of **Cdk4-IN-2**.

(Note: The precise, step-by-step synthesis with reagents and conditions would be found in the experimental section of the cited patent.)

Biological Activity and Data

Cdk4-IN-2 exhibits potent and selective inhibitory activity against CDK4 and CDK6, leading to anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Cdk4-IN-2

Target Kinase	IC50 (nM)
CDK4	2.7
CDK6	16

Table 2: Anti-proliferative Activity of Cdk4-IN-2 in Cancer Cell Lines

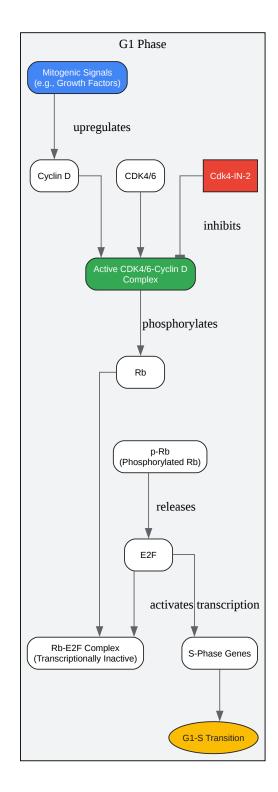
Cell Line	Cancer Type	IC50 (nM)
JeKo-1	Mantle Cell Lymphoma	37.0
MV-4-11	Acute Myeloid Leukemia	139
H441	Lung Carcinoma	147.8
SW780	Bladder Carcinoma	162.5
PC3	Prostate Cancer	260.5
H358	Non-Small Cell Lung Cancer	290.9
HGC-27	Gastric Cancer	316.4

Mechanism of Action

Cdk4-IN-2 functions as an ATP-competitive inhibitor of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, it prevents the phost the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-pha ultimately leading to G1 cell cycle arrest.

CDK4/Rb Signaling Pathway:





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Caption: The CDK4/Rb signaling pathway and the inhibitory action of Cdk4-IN-2.

Experimental Protocols

In Vitro CDK4 Kinase Assay (Luminescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of Cdk4-IN-2 against CDK4.

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Workflow:



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Caption: Workflow for a luminescence-based CDK4 kinase inhibition assay.

Detailed Protocol:

- · Reagent Preparation:
 - Prepare a serial dilution of Cdk4-IN-2 in DMSO.
 - $\circ\,$ Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and DTT.
 - Prepare a solution of recombinant human CDK4/Cyclin D3 enzyme in kinase buffer.
 - o Prepare a solution of the substrate (e.g., a peptide derived from the Rb protein) and ATP in kinase buffer.
- · Assay Procedure:
 - In a 96-well plate, add the Cdk4-IN-2 dilutions.
 - $\circ~$ Add the CDK4/Cyclin D3 enzyme solution to each well.
 - $\circ~$ Initiate the kinase reaction by adding the substrate/ATP mixture.
 - $\circ~$ Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
 - o Add a kinase detection reagent that converts the ADP produced to ATP and generates a luminescent signal proportional to the amount of ADP.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescence signal is inversely proportional to the kinase activity.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the anti-proliferative effects of Cdk4-IN-2 on cancer cell lines.

Workflow:



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Caption: Workflow for an MTT cell proliferation assay.

Detailed Protocol:

- · Cell Seeding:
 - o Harvest and count the desired cancer cells.
 - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- · Compound Treatment:
 - Prepare serial dilutions of Cdk4-IN-2 in the appropriate cell culture medium.
 - Remove the old medium from the wells and add the medium containing the different concentrations of Cdk4-IN-2. Include a vehicle control (e.g.,
- · Incubation:
 - o Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
- MTT Addition and Formazan Formation:
 - Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
 - o Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystal
- · Solubilization and Measurement:
 - o Carefully remove the medium containing MTT.
 - · Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
 - · Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- · Data Analysis:
 - o Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Cdk4-IN-2 is a potent and selective dual inhibitor of CDK4 and CDK6 with significant anti-proliferative activity in a range of cancer cell lines. Its mecha involving the inhibition of the CDK4/6-Rb pathway, makes it a valuable tool for cancer research and a potential candidate for further drug developmen experimental protocols provided in this guide offer a foundation for the in vitro characterization of Cdk4-IN-2 and similar compounds.

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References

• 1. encyclopedia.pub [encyclopedia.pub]



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